molecular formula C17H13F3N2O B2878347 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 400075-07-2

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No.: B2878347
CAS No.: 400075-07-2
M. Wt: 318.299
InChI Key: ILRMLTMTUHZVIO-UHFFFAOYSA-N
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Description

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the phenyl and pyrazole rings .

Scientific Research Applications

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .

Properties

IUPAC Name

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-11-15(12-6-3-2-4-7-12)16(23)22(21-11)14-9-5-8-13(10-14)17(18,19)20/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRMLTMTUHZVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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